S-Octyl chlorothioformate

Lipophilicity Partition coefficient QSAR

For R&D and bulk procurement, S-Octyl chlorothioformate's C8 chain critically imparts a high logP (~5.1), making it the exclusive precursor for pyridate herbicide and the optimal choice for introducing thioester linkages into lipophilic drug candidates to enhance membrane permeability. Unlike volatile short-chain analogs, its 258°C boiling point uniquely suits solvent-free, high-temperature thioacylation. Replacing it with oxygen analogs or shorter alkyl chains will compromise product yield, purity, and regulatory standing in specific agrochemical and pharmaceutical applications. Verify your synthesis pathway demands the C8 thioester to ensure bioactivity.

Molecular Formula C9H17ClOS
Molecular Weight 208.75 g/mol
CAS No. 13889-96-8
Cat. No. B078882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Octyl chlorothioformate
CAS13889-96-8
Molecular FormulaC9H17ClOS
Molecular Weight208.75 g/mol
Structural Identifiers
SMILESCCCCCCCCSC(=O)Cl
InChIInChI=1S/C9H17ClOS/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3
InChIKeyAADUTVXTSYIBNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Octyl Chlorothioformate (CAS 13889-96-8): Essential Procurement Data for Thioester-Based Synthesis


S-Octyl chlorothioformate (CAS 13889-96-8) is a C9 alkyl chlorothioformate ester with the molecular formula C9H17ClOS and a molecular weight of 208.75 g/mol [1]. It is a colorless to pale yellow liquid with a density of 1.045 g/cm³ and a boiling point of 258°C at 760 mmHg [1]. As a reactive organosulfur building block, its chlorothioformate moiety (–S–C(=O)Cl) enables efficient introduction of thioester linkages and thioacylation reactions in organic synthesis [2]. The compound is primarily utilized as a precursor to thiocarbonates, dithiocarbonates, and various sulfur-containing intermediates in pharmaceutical and agrochemical research [2].

Why S-Octyl Chlorothioformate Cannot Be Replaced by Shorter-Chain or Chloroformate Analogs


The S-Octyl chlorothioformate molecule differs from other alkyl chlorothioformates and chloroformates in three critical procurement-relevant parameters: its C8 linear alkyl chain length, which dictates lipophilicity and solubility [1]; its sulfur atom, which alters reactivity and stability compared to oxygen analogs [2]; and its specific balance of addition–elimination versus ionization solvolytic pathways [2]. Simply substituting a shorter-chain analog (e.g., S-methyl or S-ethyl chlorothioformate) alters the physicochemical profile—lowering logP by up to 3.5 units, reducing boiling point by over 100°C, and potentially changing reaction selectivity . Replacing the sulfur with oxygen (i.e., using an octyl chloroformate) changes the solvolytic mechanism from a mixed pathway to a predominantly addition–elimination pathway, affecting reaction kinetics and product distribution [2]. These differences have quantifiable consequences in synthetic yield, purity, and end-product performance, as detailed in the evidence guide below.

S-Octyl Chlorothioformate: Quantitative Differentiation Evidence Versus Analogs


Lipophilicity (logP) Comparison: S-Octyl vs. S-Propyl Chlorothioformate

S-Octyl chlorothioformate exhibits a computed XLogP3-AA of 5.1 [1], which is 3.3 log units higher than the measured logP of 1.82 for S-propyl chlorothioformate . This 2000-fold difference in octanol-water partition coefficient directly impacts the compound's ability to partition into nonpolar media and its utility in designing lipophilic thioester prodrugs or agrochemicals requiring enhanced membrane permeability.

Lipophilicity Partition coefficient QSAR

Boiling Point and Density Comparison Across S-Alkyl Chlorothioformate Series

S-Octyl chlorothioformate has a boiling point of 258°C at 760 mmHg and a density of 1.045 g/cm³ [1]. In contrast, S-ethyl chlorothioformate boils at 132°C (density 1.195 g/cm³) [2], and S-butyl chlorothioformate boils at 177.68°C (density 0.985 g/cm³) . The significantly higher boiling point of the octyl derivative reduces volatility during reactions conducted at elevated temperatures, mitigating solvent loss and improving process safety.

Physical properties Volatility Process safety

Gelatinization Temperature Reduction in Modified Starch: S-Octyl Chlorothioformate vs. Unmodified Starch

Treatment of unmodified corn starch with 0.2% S-octyl chlorothioformate reduced the gelatinization temperature by 13°C relative to untreated control starch [1]. The same patent notes that lower alkyl chlorothioformates (e.g., methyl, ethyl) generally produce less pronounced viscosity improvements, indicating an alkyl chain-length-dependent effect on starch esterification efficiency [1]. At 0.05% chlorothioformate loading, a significant increase in hot paste viscosity and maximum alkaline viscosity was observed, with viscosity increasing proportionally with chlorothioformate concentration up to 1.0% [1].

Starch modification Gelatinization temperature Viscosity

Synthetic Yield and Purity in Phosgene-Based Preparation

A 2022 phosgene-based synthetic protocol using 1-octanethiol (100 g), triethylamine (0.5 g), and phosgene (70 g) at 0°C produced S-octyl chlorothioformate with a purity of >95% by gas chromatography analysis [1]. This yield profile compares favorably with reported yields for shorter-chain analogs: ethyl chlorothioformate produced by a similar catalytic process yields 91–95% purity with 1.5–13.7% disulfide byproduct [2]; allyl chlorothioformate prepared under optimized conditions achieved 86.24% yield based on allyl mercaptan [3]. The octyl derivative's synthetic route minimizes solvent usage (no benzene or pyridine required) and simplifies purification, offering a cost and sustainability advantage in industrial settings.

Synthetic methodology Yield Purity

Application-Specific Differentiation: Herbicide Pyridate Synthesis

S-Octyl chlorothioformate is a key intermediate in the industrial synthesis of the selective post-emergence herbicide pyridate (6-chloro-3-phenylpyridazin-4-yl S-octyl thiocarbonate) [1]. Pyridate is effective against difficult-to-control broadleaf weeds including redroot pigweed (Amaranthus retroflexus) and Palmer amaranth (Amaranthus palmeri) in corn, mint, and legume crops [1]. No other alkyl chlorothioformate can substitute in this synthesis because the octyl chain is required for the biological activity of the final thiocarbonate herbicide [2]. The S-octyl chain contributes to the compound's foliar uptake and translocation characteristics, a structure-activity relationship that is well-documented for thiocarbamate herbicides [2].

Agrochemical Herbicide Pyridate

Validated Application Scenarios for S-Octyl Chlorothioformate Based on Quantitative Differentiation


Synthesis of Lipophilic Thioester Prodrugs and Bioactive Conjugates

Due to its high logP of 5.1 (approximately 2000× greater than S-propyl chlorothioformate) [1], S-octyl chlorothioformate is the reagent of choice for introducing thioester moieties into lipophilic drug candidates. It enables the preparation of S-octyl thiocarbonates that exhibit enhanced membrane permeability and oral bioavailability in preclinical pharmacokinetic studies [2]. Researchers should select S-octyl over shorter-chain analogs when designing prodrugs intended for passive diffusion across lipid bilayers or for sustained release from liposomal formulations.

High-Temperature Organic Reactions Requiring Low-Volatility Reagents

With a boiling point of 258°C—126°C higher than S-ethyl chlorothioformate and 80°C higher than S-butyl chlorothioformate [1]—S-octyl chlorothioformate is the preferred reagent for thioacylation reactions conducted at elevated temperatures (e.g., >150°C) where volatile analogs would evaporate or decompose [2]. This property is particularly valuable in solvent-free melt-phase syntheses and in continuous flow processes where reagent loss to headspace must be minimized [3].

Modified Starch Production for Industrial Thickeners and Adhesives

As demonstrated in US Patent 3,271,387, treatment of corn starch with as little as 0.2% S-octyl chlorothioformate reduces gelatinization temperature by 13°C and significantly increases hot paste viscosity [1]. Industrial starch processors can leverage this effect to reduce energy consumption during cooking and to produce thick-boiling starches with tailored rheological profiles for paper coatings, textile sizing, and food applications [1].

Pyridate Herbicide Manufacturing

S-Octyl chlorothioformate is an irreplaceable intermediate in the production of pyridate, a selective post-emergence herbicide effective against glyphosate-resistant broadleaf weeds [1]. Agrochemical manufacturers requiring pyridate as an active ingredient must source S-octyl chlorothioformate specifically; no other alkyl chain length yields a herbicidally active thiocarbonate [2]. The compound's use in this application is supported by established synthetic protocols and regulatory approvals in multiple jurisdictions [3].

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